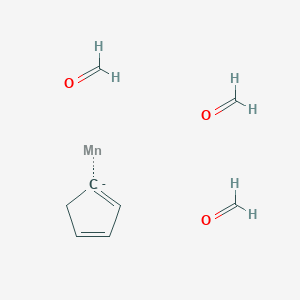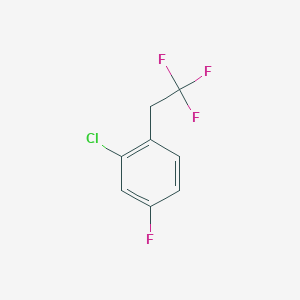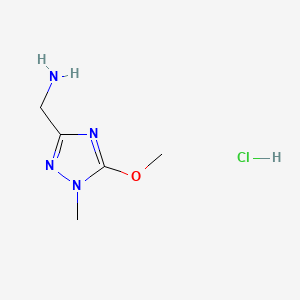
Cyclopenta-1,3-diene;formaldehyde;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;formaldehyde;manganese is a complex organometallic compound that combines the properties of cyclopentadiene, formaldehyde, and manganese. Cyclopentadiene is a colorless liquid with a strong odor, commonly used in the production of cyclopentene and its derivatives . Formaldehyde is a simple aldehyde with widespread applications in various industries, while manganese is a transition metal known for its catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentadiene can be synthesized from coal tar or by steam cracking of naphtha . The monomer is obtained by heating commercial dicyclopentadiene to around 180°C and collecting the monomer by distillation . Formaldehyde is typically produced by the oxidation of methanol using a metal oxide catalyst. Manganese can be introduced into the compound through various organometallic synthesis methods, such as the reaction of cyclopentadienyl anion with manganese halides.
Industrial Production Methods
Industrial production of cyclopentadiene involves the cracking of dicyclopentadiene, while formaldehyde is produced on a large scale through the catalytic oxidation of methanol. Manganese is often sourced from manganese ores and refined through various metallurgical processes.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;formaldehyde;manganese undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;formaldehyde;manganese has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a catalyst in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of cyclopenta-1,3-diene;formaldehyde;manganese involves its interaction with molecular targets and pathways. The cyclopentadienyl anion acts as a ligand, coordinating with manganese to form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The formaldehyde moiety can undergo nucleophilic addition reactions, further expanding the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A precursor to cyclopenta-1,3-diene;formaldehyde;manganese, known for its reactivity in Diels-Alder reactions.
Formaldehyde: A simple aldehyde with widespread industrial applications.
Manganocene: An organometallic compound with manganese, similar in structure and reactivity to this compound.
Uniqueness
This compound is unique due to its combination of cyclopentadiene, formaldehyde, and manganese, which imparts distinct chemical properties and reactivity. Its ability to form stable organometallic complexes and participate in various catalytic reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H11MnO3- |
|---|---|
Molekulargewicht |
210.11 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;formaldehyde;manganese |
InChI |
InChI=1S/C5H5.3CH2O.Mn/c1-2-4-5-3-1;3*1-2;/h1-3H,4H2;3*1H2;/q-1;;;; |
InChI-Schlüssel |
FKUHSXQFTQYVTL-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C=O.C=O.C1C=CC=[C-]1.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-cyano-2,3'-bipyridin-6-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12455322.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-N-methylacetamide](/img/structure/B12455334.png)

![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12455352.png)

![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)

![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)
![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)
